molecular formula C15H12BrN5O2 B7527658 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide

2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide

Cat. No. B7527658
M. Wt: 374.19 g/mol
InChI Key: YOXSZHUJLMPFCC-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves the inhibition of specific enzymes or receptors in the body. For example, in cancer cells, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide depend on the specific target it is inhibiting. For example, in cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In Alzheimer's disease, it increases the levels of acetylcholine, leading to an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide in lab experiments is its specificity for certain targets, which allows for more precise studies of their functions. Additionally, it is a synthetic compound, which allows for greater control over its properties and purity. However, one limitation is that its effects may not be generalizable to all systems, as its targets may be specific to certain cell types or tissues.

Future Directions

There are several future directions for research on 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide. One direction is to further investigate its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another direction is to explore its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on the development of more potent and selective derivatives of this compound for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with 2-aminopyridine and triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurological disorders, it has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c1-23-10-4-5-12(16)11(7-10)15(22)20-13-3-2-6-18-14(13)21-9-17-8-19-21/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSZHUJLMPFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=C(N=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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